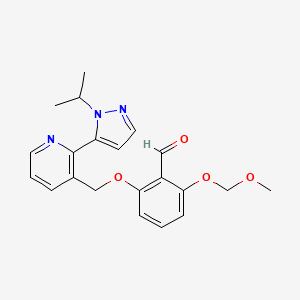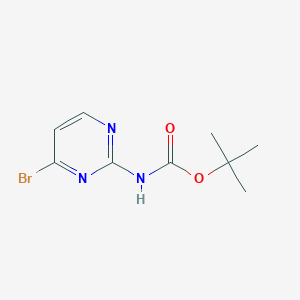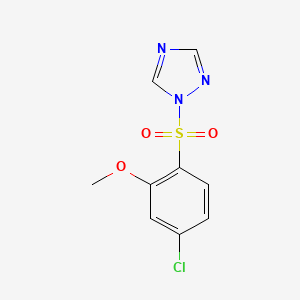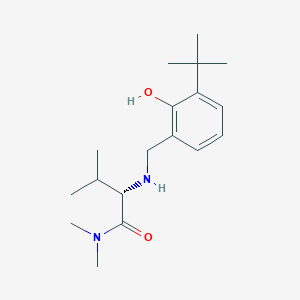![molecular formula C11H10F2N4O2 B13365184 1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365184.png)
1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound known for its unique structure and properties It features a difluoromethoxy group attached to a phenyl ring, which is further connected to a triazole ring and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-(difluoromethoxy)aniline, which is then subjected to a series of reactions to introduce the triazole and carboxamide groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality .
化学反応の分析
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction is often mediated by the unique structural features of the compound, such as the difluoromethoxy and triazole groups .
類似化合物との比較
Similar Compounds
- 1-[4-(difluoromethoxy)phenyl]ethanamine
- 1-[4-(difluoromethoxy)phenyl]propan-1-one
- 4-(difluoromethoxy)phenyl isothiocyanate
Uniqueness
Compared to similar compounds, 1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
特性
分子式 |
C11H10F2N4O2 |
|---|---|
分子量 |
268.22 g/mol |
IUPAC名 |
1-[4-(difluoromethoxy)phenyl]-N-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C11H10F2N4O2/c1-14-10(18)9-15-6-17(16-9)7-2-4-8(5-3-7)19-11(12)13/h2-6,11H,1H3,(H,14,18) |
InChIキー |
BMGAFNNNWJBCAW-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NN(C=N1)C2=CC=C(C=C2)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365110.png)


![[3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-phenyl]-methanol](/img/structure/B13365131.png)



![2-hydroxydibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13365145.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13365149.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13365150.png)
![11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carbonitrile](/img/structure/B13365151.png)
![4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13365157.png)
![6-[(2-Chlorophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365164.png)
